2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a synthetic organic compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom adds to its chemical stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with a fluorinated alkene under high-pressure conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using an appropriate amine precursor.
Protection with tert-Butoxycarbonyl Group: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the bicyclo[1.1.1]pentane core to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block for the construction of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industrial Applications: The compound is utilized in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.
2-((tert-Butoxycarbonyl)amino)-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-((tert-Butoxycarbonyl)amino)-2-(3-chlorobicyclo[1.1.1]pentan-1-yl)acetic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and stability.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is unique due to the combination of the tert-butoxycarbonyl protecting group and the fluorine atom, which confer enhanced stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid, commonly referred to as Boc-amino acid, is a compound with significant potential in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C12H18FNO4
- Molar Mass : 259.28 g/mol
- CAS Number : 1980033-65-5
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 389.7 °C (predicted)
- pKa : 4.00 (predicted)
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds, including antibiotics and other pharmaceuticals. The presence of the tert-butoxycarbonyl group enhances stability and solubility, facilitating its incorporation into peptide sequences.
Case Studies
-
Synthesis of Fluoro-substituted Cephalosporins
- A study demonstrated the utility of this compound in synthesizing fluoro-substituted cephalosporins, which are known for their broad-spectrum antibacterial activity. The compound was used as an intermediate, showcasing its importance in developing new antibiotics that combat resistant bacterial strains .
- Polymeric Chains Formation
-
Anticancer Activity
- Preliminary studies have suggested that compounds derived from Boc-amino acids exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. This opens avenues for further exploration in cancer therapy applications.
Comparative Biological Activity Table
Compound Name | Activity Type | Reference |
---|---|---|
Boc-amino acid | Antibiotic synthesis | González-Cameno et al., 1996 |
Boc-amino acid | Anticancer potential | PMC2971223 |
Boc-amino acid | Polymer formation | PMC2971223 |
Pharmacological Studies
Recent pharmacological studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Compounds synthesized from Boc-amino acids have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cellular Mechanisms : The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Toxicology
Toxicological assessments indicate that while derivatives of this compound exhibit promising biological activities, further studies are required to evaluate their safety profiles comprehensively.
Properties
IUPAC Name |
2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-7(8(15)16)11-4-12(13,5-11)6-11/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQJBHKVTZBYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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